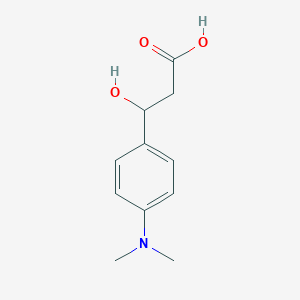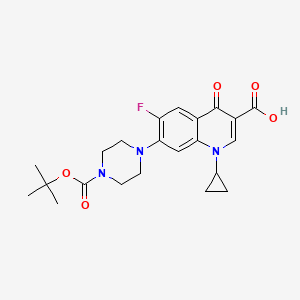
1-Cyclopropyl-6-fluoro-7-(4-t-butoxycarbonylpiperazin-1-yl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic organic compound belonging to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. It is structurally characterized by a quinolone core with various substituents that enhance its pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves multiple steps:
Formation of the Quinolone Core: The quinolone core is typically synthesized through a condensation reaction between an aniline derivative and a β-ketoester. This reaction is often catalyzed by an acid such as hydrochloric acid under reflux conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction using a diazo compound and a transition metal catalyst like rhodium or copper.
Fluorination: The fluorine atom is introduced through electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Piperazine Substitution: The piperazine ring is introduced through nucleophilic substitution, where the quinolone core reacts with a piperazine derivative under basic conditions.
tert-Butoxycarbonyl Protection: The piperazine nitrogen is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Carboxylation: The carboxylic acid group is introduced through carboxylation of the quinolone core using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the quinolone core, converting the ketone group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) under basic conditions.
Major Products
Oxidation: N-oxide derivatives of the piperazine ring.
Reduction: Hydroxyl derivatives of the quinolone core.
Substitution: Various substituted derivatives at the fluorine atom.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a model molecule for studying the reactivity and stability of quinolone derivatives. It is also used in the development of new synthetic methodologies for complex organic molecules.
Biology
In biology, the compound is used to study the mechanisms of bacterial resistance and the development of new antibacterial agents. It serves as a reference compound in microbiological assays to evaluate the efficacy of new antibiotics.
Medicine
In medicine, this compound is investigated for its potential use in treating bacterial infections, particularly those caused by multidrug-resistant strains. It is also studied for its pharmacokinetics and pharmacodynamics to optimize dosing regimens.
Industry
In the pharmaceutical industry, this compound is used in the development and production of new antibacterial drugs. It is also used in quality control processes to ensure the efficacy and safety of antibiotic formulations.
Mécanisme D'action
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling and relaxation of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ciprofloxacin: A widely used quinolone antibiotic with a similar mechanism of action but different substituents.
Levofloxacin: Another quinolone antibiotic with a broader spectrum of activity and different pharmacokinetic properties.
Moxifloxacin: A quinolone antibiotic with enhanced activity against Gram-positive bacteria and anaerobes.
Uniqueness
7-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substituents, which confer enhanced stability, solubility, and antibacterial activity. The presence of the tert-butoxycarbonyl-protected piperazine ring and the cyclopropyl group distinguishes it from other quinolone antibiotics, providing it with unique pharmacological properties.
Propriétés
Formule moléculaire |
C22H26FN3O5 |
|---|---|
Poids moléculaire |
431.5 g/mol |
Nom IUPAC |
1-cyclopropyl-6-fluoro-7-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C22H26FN3O5/c1-22(2,3)31-21(30)25-8-6-24(7-9-25)18-11-17-14(10-16(18)23)19(27)15(20(28)29)12-26(17)13-4-5-13/h10-13H,4-9H2,1-3H3,(H,28,29) |
Clé InChI |
GZEOJGRTNVRDAQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


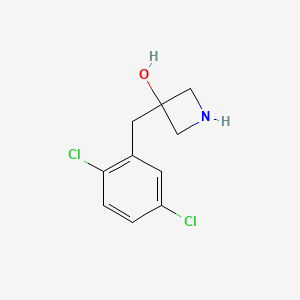

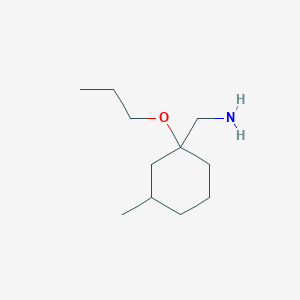

![Ethyl 3-[(azetidin-1-yl)amino]-2,2-difluoropropanoate](/img/structure/B13544415.png)
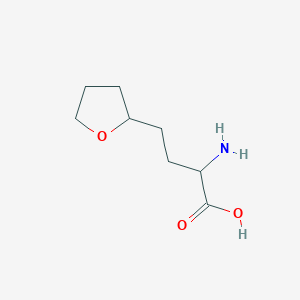

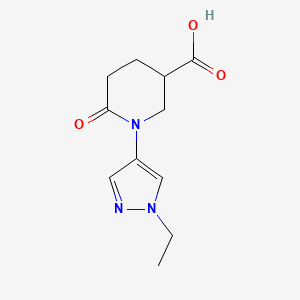
![3-[(3S)-piperidin-3-yl]propan-1-olhydrochloride](/img/structure/B13544445.png)
![2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B13544451.png)

